molecular formula C9H11LiN2O3 B13465838 Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid CAS No. 2913279-81-7

Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid

Katalognummer: B13465838
CAS-Nummer: 2913279-81-7
Molekulargewicht: 202.2 g/mol
InChI-Schlüssel: UFUWDVAIFONJLX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound consists of a lithium cation paired with a complex organic anion, which includes a tetrahydropyran ring and a pyrazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid typically involves the reaction of 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid with a lithium base. One common method is to dissolve the acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add a lithium reagent, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the lithium salt is complete .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., THF, ethanol), and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylate derivatives, reduction may produce alcohols or amines, and substitution reactions can result in various substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The lithium cation can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, lithium ions are known to inhibit glycogen synthase kinase-3 (GSK-3), which plays a role in cell signaling and regulation . Additionally, the pyrazole moiety can interact with biological targets, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Lithium salt 2-tetrahydropyran-2-ylpyrazole-3-carboxylic acid is unique due to its complex structure, which includes both a tetrahydropyran ring and a pyrazole moiety.

Eigenschaften

CAS-Nummer

2913279-81-7

Molekularformel

C9H11LiN2O3

Molekulargewicht

202.2 g/mol

IUPAC-Name

lithium;2-(oxan-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O3.Li/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8;/h4-5,8H,1-3,6H2,(H,12,13);/q;+1/p-1

InChI-Schlüssel

UFUWDVAIFONJLX-UHFFFAOYSA-M

Kanonische SMILES

[Li+].C1CCOC(C1)N2C(=CC=N2)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.